molecular formula C11H16BNO3 B088902 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol CAS No. 1310383-01-7

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

Cat. No. B088902
M. Wt: 221.06 g/mol
InChI Key: LZPQXSAHAXDVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol often involves substitution reactions and Suzuki reactions. One study reports the synthesis of related compounds by a three-step substitution reaction, confirmed through FTIR, NMR, and mass spectrometry, and also involves X-ray diffraction for crystallographic analysis (Huang et al., 2021).

Molecular Structure Analysis

The molecular structure of these compounds is typically determined using techniques like X-ray diffraction and density functional theory (DFT). For example, a study by Huang et al. (2021) used DFT to calculate the molecular structure, which was consistent with the crystal structures determined by X-ray diffraction. This study also explored the molecular electrostatic potential and frontier molecular orbitals using DFT, revealing some of the physicochemical properties of the compounds.

Chemical Reactions and Properties

Chemical reactivity and properties of such compounds are influenced by their molecular structure. The orientation of the dioxaborolane ring with respect to the pyridine ring and the bond angles of the BO2 group are key structural features that impact reactivity. The study by Sopková-de Oliveira Santos et al. (2003) compared the structure of a pyridin-2-ylboron derivative to its regioisomer and found differences in the orientation and bond angles, which affected their chemical reactivity (Sopková-de Oliveira Santos et al., 2003).

Physical Properties Analysis

The physical properties, such as the crystalline structure and vibrational spectral studies, are important for understanding the behavior of these compounds. Jin et al. (2023) studied the crystal structure of a similar compound through single crystal X-ray analysis, followed by DFT calculations for crystallographic and conformational analysis (Jin et al., 2023).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis and Crystallography : This compound has been synthesized and structurally analyzed using various techniques like FTIR, NMR spectroscopy, mass spectrometry, X-ray diffraction, and density functional theory (DFT). For example, derivatives of the compound were obtained through a three-step substitution reaction, with their structures confirmed by these methods. The molecular structures were further calculated using DFT and compared with X-ray diffraction values, revealing that the molecular structures optimized by DFT are consistent with the crystal structures determined by X-ray diffraction (Huang et al., 2021).

  • Conformational Analysis : Conformational and crystallographic analyses of these compounds have been performed, indicating the consistency of molecular structures from DFT calculations with those determined by single crystal X-ray diffraction. Molecular electrostatic potential and frontier molecular orbitals of these compounds were also investigated using DFT, revealing some of their physicochemical properties (Huang et al., 2021).

Role in Suzuki Coupling Reactions

  • Suzuki Coupling and Synthesis of Medicinal Compounds : The compound and its derivatives play a role in the Suzuki coupling reactions, which are pivotal in synthesizing medicinally important compounds. For instance, an optimized synthesis process involving the compound has been developed for 3-(hetero)aryl pyrazolo[1,5-a]pyridines, a class of compounds with significant medicinal relevance (Bethel et al., 2012).

  • Application in Organic Syntheses : This compound has been used in various organic syntheses, including the preparation of 3-pyridin-3-ylquinoline via Suzuki coupling (Li et al., 2005).

Polymer Synthesis and Properties

  • In Polymer Chemistry : The compound has applications in polymer chemistry, such as in the synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain. These polymers exhibit various properties like solubility in common organic solvents and distinct molecular weights (Welterlich et al., 2012).

  • Luminescent Properties in Copolymers : This compound is used in the synthesis of fluorene copolymers with DCM pendants, which exhibit luminescent properties. These copolymers show emission in both the main chain and DCM units and have potential applications in the field of photoluminescence (Cheon et al., 2005).

properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(14)7-13-9/h5-7,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPQXSAHAXDVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590556
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

CAS RN

1310383-01-7
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.